REACTION_CXSMILES
|
C1([O:6][C:7]([C:9]2[CH:14]=[CH:13][C:12](=[O:15])[N:11]([CH:16]3[CH2:20][CH2:19][CH2:18][CH2:17]3)[N:10]=2)=[O:8])CCCC1.[OH-].[Na+].Cl>C1COCC1.O>[CH:16]1([N:11]2[C:12](=[O:15])[CH:13]=[CH:14][C:9]([C:7]([OH:8])=[O:6])=[N:10]2)[CH2:17][CH2:18][CH2:19][CH2:20]1 |f:1.2,4.5|
|
Name
|
Cyclopentyl-1-cyclopentyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC(=O)C1=NN(C(C=C1)=O)C1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 40° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
ADDITION
|
Details
|
10 ml of CH2Cl2/MeOH (1/1) was added
|
Type
|
CUSTOM
|
Details
|
the reaction was sonicated for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
used in the next step without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)N1N=C(C=CC1=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |